molecular formula C10H21NO2 B1394691 3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine CAS No. 1219977-22-6

3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine

Cat. No. B1394691
CAS RN: 1219977-22-6
M. Wt: 187.28 g/mol
InChI Key: BCEUANORCVUCSI-UHFFFAOYSA-N
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Description

3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine, also known as 3-E2EP, is a cyclic, nitrogen-containing compound that is used in a variety of scientific research applications. It is a useful compound due to its unique structure, which allows it to interact with a wide range of molecules. 3-E2EP has been used in a variety of laboratory experiments, including in the synthesis of other compounds, and it has been studied for its potential applications in drug design and development.

Scientific Research Applications

Crystal Structure Analysis

In the field of crystallography, a study by M. Sathyanarayanan et al. (2008) explored the structure of a related compound, which involved the pyrrolidine ring. This research contributes to understanding the molecular configurations and interactions in similar pyrrolidine derivatives.

Antibacterial Activity

Research into pyrrolidine derivatives for antibacterial applications was conducted by J. Kim et al. (2006). They synthesized a series of compounds with a pyrrolidine moiety and tested their effectiveness against various bacteria, revealing insights into the potential medical applications of such compounds.

Corrosion Inhibition

A study by M. Bouklah et al. (2006) investigated the use of pyrrolidine derivatives as corrosion inhibitors for steel in acidic environments. Their findings are significant for industrial applications where corrosion resistance is crucial.

Stereoselective Synthesis

The work of S. Indumathi et al. (2007) focused on a stereoselective synthesis method using pyrrolidine. This research is important in the field of organic chemistry, particularly for the development of specific molecular configurations in drug development.

Quantum Chemical Analysis

M. Bouklah et al. (2012) conducted a quantum chemical analysis of substituted pyrrolidinones. This study is relevant for understanding the electronic properties of such compounds, which is essential in materials science and pharmaceutical research.

properties

IUPAC Name

3-[2-(2-ethoxyethoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-12-7-8-13-6-4-10-3-5-11-9-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEUANORCVUCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696405
Record name 3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219977-22-6
Record name 3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219977-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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